3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 91182-58-0
VCID: VC2393464
InChI: InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)
SMILES: CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O
Molecular Formula: C11H8BrNO3
Molecular Weight: 282.09 g/mol

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

CAS No.: 91182-58-0

Cat. No.: VC2393464

Molecular Formula: C11H8BrNO3

Molecular Weight: 282.09 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid - 91182-58-0

Specification

CAS No. 91182-58-0
Molecular Formula C11H8BrNO3
Molecular Weight 282.09 g/mol
IUPAC Name 3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)
Standard InChI Key DTWRRPFCWHWFSM-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O
Canonical SMILES CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O

Introduction

Physical and Chemical Properties

Basic Identification Data

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is identified by several key parameters that allow for its precise categorization in chemical databases and literature.

PropertyValue
CAS Registry Number91182-58-0
Molecular FormulaC11H8BrNO3
Molecular Weight282.09 g/mol
IUPAC Name3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Standard InChIInChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)
Standard InChIKeyDTWRRPFCWHWFSM-UHFFFAOYSA-N
Canonical SMILESCC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O

This compound is also known by several synonyms, including 3-(4-bromophenyl)-5-methyl-4-isoxazolecarboxylic acid and 4-isoxazolecarboxylic acid, 3-(4-bromophenyl)-5-methyl- .

Structural Properties

The molecular structure of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid consists of an isoxazole ring with three substituents: a 4-bromophenyl group at position 3, a methyl group at position 5, and a carboxylic acid group at position 4. The isoxazole ring is a five-membered heterocyclic compound containing adjacent nitrogen and oxygen atoms.

Similar to other isoxazole derivatives, this compound likely exhibits a planar or near-planar conformation of the isoxazole ring, with the carboxylic acid group positioned approximately in the same plane. This structural arrangement facilitates hydrogen bonding interactions, which can influence its physical properties and biological activities .

Physical Properties

The physical characteristics of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid make it suitable for various laboratory applications and synthetic procedures.

PropertyValue
AppearanceBeige powder
Melting Point216-218 °C
LogP3.11070
Functional GroupsBromo, carboxylic acid
Recommended Storage Temperature2-8°C

Synthesis and Preparation

Synthetic Pathways

The synthesis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid typically involves several key steps, with the formation of the isoxazole ring being the central process. While specific synthetic routes may vary, a common approach involves the cycloaddition reaction between a nitrile oxide and an appropriate alkene or alkyne precursor.

One potential synthetic route could involve:

  • Formation of an oxime from 4-bromobenzaldehyde

  • Conversion of the oxime to a nitrile oxide intermediate

  • Cycloaddition reaction with a suitable alkene containing a methyl group and a carboxylic acid precursor

  • Final transformations to yield the target carboxylic acid

Similar isoxazole compounds have been synthesized through the reaction of aldehyde oximes with ethyl acetoacetate in the presence of chloramine-T, followed by hydrolysis of the ester group to yield the corresponding carboxylic acid .

Laboratory Scale Preparation

Based on the synthesis of related isoxazole derivatives, a general procedure might involve:

  • Reaction of 4-bromobenzaldehyde oxime with ethyl acetoacetate in the presence of a suitable catalyst

  • Isolation of the isoxazole ester intermediate

  • Hydrolysis of the ester group using sodium hydroxide solution

  • Acidification to obtain the free carboxylic acid

  • Purification by recrystallization or column chromatography

Chemical Reactivity

Key Reactive Sites

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid contains several reactive functional groups that can participate in various chemical transformations:

  • The carboxylic acid group can undergo esterification, amidation, and reduction reactions

  • The bromo substituent on the phenyl ring can participate in coupling reactions, including Suzuki, Stille, and Sonogashira couplings

  • The isoxazole ring itself can undergo ring-opening reactions under certain conditions

Stability Considerations

The compound should be stored under controlled conditions (recommended 2-8°C) to maintain its integrity. Like other isoxazole derivatives, it may be sensitive to strong bases and reducing agents that could potentially affect the isoxazole ring structure .

Research Applications

Building Block in Organic Synthesis

As a functionalized heterocyclic compound, 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid serves as a valuable building block in organic synthesis. The carboxylic acid group can be readily converted to various derivatives, and the bromo substituent enables further functionalization through cross-coupling reactions.

This versatility makes it useful for constructing more complex molecular structures with potential applications in pharmaceutical research and materials science.

SupplierPackage SizePrice (USD)
Sigma-Aldrich1 g$83.90
Crysdot1 g$84.00
Crysdot5 g$337.00
AK Scientific1 g$257.00
Apollo Scientific100 mg$121.00
Apollo Scientific250 mg$241.00
American Custom Chemicals0.25 g$299.00
American Custom Chemicals1 g$897.44
American Custom Chemicals5 g$1,661.47
American Custom Chemicals10 g$2,255.72

The significant price variations among suppliers suggest differences in synthetic methods, purity levels, or simply different pricing strategies. Researchers should consider both cost and quality when selecting a supplier for this compound.

Hazard TypeClassification
GHS PictogramGHS07
Signal WordWarning
Hazard CodeH302
Hazard ClassificationAcute Toxicity 4 (Oral)
Storage Class11 - Combustible Solids
WGK GermanyWGK 3

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